molecular formula C12H14O B13603629 2,2-Dimethyl-4-phenylbut-3-enal

2,2-Dimethyl-4-phenylbut-3-enal

Cat. No.: B13603629
M. Wt: 174.24 g/mol
InChI Key: SDGGKNDHYZNGSJ-CMDGGOBGSA-N
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Description

2,2-Dimethyl-4-phenylbut-3-enal is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenal backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2-Dimethyl-4-phenylbut-3-enal involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between benzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of microwave-assisted Claisen-Schmidt reactions has been reported to enhance the efficiency and yield of the desired product . This method reduces reaction times and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenylbut-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.

    Reduction: 2,2-Dimethyl-4-phenylbutanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

2,2-Dimethyl-4-phenylbut-3-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enal involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-phenylbut-3-enal
  • 4-Methyl-3-phenylpent-3-enal
  • 2,2-Dimethyl-3-phenylcyclopropanecarbaldehyde

Uniqueness

2,2-Dimethyl-4-phenylbut-3-enal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo stereospecific reactions, such as the aza-di-π-methane rearrangement, sets it apart from similar compounds .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-2,2-dimethyl-4-phenylbut-3-enal

InChI

InChI=1S/C12H14O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

SDGGKNDHYZNGSJ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(/C=C/C1=CC=CC=C1)C=O

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)C=O

Origin of Product

United States

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